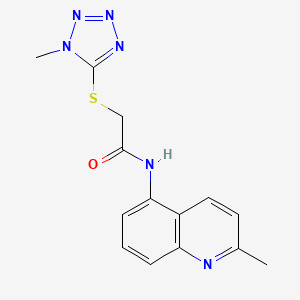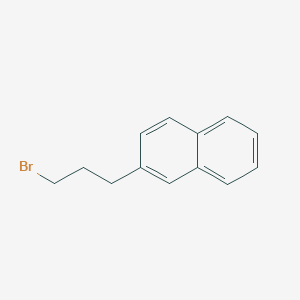![molecular formula C20H16FN3O4 B3016789 1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide CAS No. 942009-77-0](/img/structure/B3016789.png)
1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide" is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups such as the fluorophenyl group, nitrophenyl group, and the pyridonecarboxamide moiety. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics and activities of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions including the formation of amide bonds, substitution reactions, and the introduction of functional groups such as nitro, fluoro, and chloro substituents. For instance, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives involves the introduction of various substituents on the benzene ring and subsequent formation of carbohydrazide derivatives with heterocyclic moieties . Similarly, the synthesis of 6-(2-fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide includes a ring closure reaction, the Suzuki reaction, hydrolysis, and amidation reactions . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of compounds similar to "1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide" has been determined using techniques such as X-ray diffraction analysis and density functional theory (DFT) calculations. For example, the structure of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide was unambiguously assigned by X-ray diffraction , and the structure of 6-(2-fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide was confirmed by both X-ray diffraction and DFT . These techniques could be employed to analyze the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of compounds containing pyridinecarboxamide moieties can be influenced by the presence of substituents on the aromatic rings. For example, the presence of a fluorine atom can affect the electron density and thus the reactivity of the compound . The nitro group is another substituent that can significantly impact the chemical behavior of a compound, potentially making it more reactive towards certain types of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are greatly influenced by their molecular structure. For instance, the presence of a fluorophenyl group can impact the compound's lipophilicity and its ability to engage in hydrogen bonding, which in turn affects solubility and biological activity . The nitro group can confer certain electronic properties that may affect the compound's reactivity and stability . Additionally, the amide bond is a key functional group that can participate in hydrogen bonding, influencing the compound's solubility and melting point .
科学的研究の応用
1. Cancer Therapeutics
Compounds with structural similarities to "1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide" have been explored for their potential in cancer therapy. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. These compounds showed complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration, highlighting their potential as cancer therapeutics (Schroeder et al., 2009).
2. Neurodegenerative Disease Modulation
Synthesis and pharmacological activity studies of compounds structurally related to "1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide" reveal their potential applications in addressing neurodegenerative diseases. Notably, compounds exhibiting significant antidepressant and nootropic activities were synthesized, indicating the central nervous system (CNS) active potential of these molecular skeletons (Thomas et al., 2016).
3. Antimicrobial Agents
Research into fluorinated amino-heterocyclic compounds bearing structural motifs similar to "1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide" has led to the discovery of potent antimicrobial agents. These compounds, especially those containing both nitro and fluorine elements, exhibited high antimicrobial activity, suggesting their utility in developing new antimicrobial therapies (Bawazir & Abdel-Rahman, 2018).
4. Molecular Recognition and Drug Design
The self-assembled aggregates of new fluoroalkylated end-capped compounds demonstrated selective recognition of hydrophilic amino and N,N-dimethylamino compounds, transferring these from aqueous solutions to organic media. This selective recognition ability underlines the importance of such compounds in molecular recognition and drug design processes (Sawada et al., 2000).
5. Anti-Inflammatory and Antioxidant Applications
The synthesis and biological evaluation of Schiff’s bases and 2-azetidinones derived from similar structural frameworks have shown significant antidepressant and nootropic activity. This research suggests the potential of these compounds in developing therapies for inflammatory and oxidative stress-related conditions (Thomas et al., 2016).
特性
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4/c1-13-6-8-16(24(27)28)10-18(13)22-20(26)15-7-9-19(25)23(12-15)11-14-4-2-3-5-17(14)21/h2-10,12H,11H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJPANZZTSQFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-chloro-3-methylphenoxy)-N-methylacetamide](/img/structure/B3016706.png)



![N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3016713.png)
![1-(3-Ethoxyphenyl)-6,7-dimethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3016714.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B3016719.png)
![methyl 3-[1-(2-chloropyridin-4-yl)-N-(3-ethoxypropyl)formamido]-2-methylpropanoate](/img/structure/B3016720.png)
![1-[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B3016722.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-prop-2-ynylcyclohex-3-ene-1-carboxamide](/img/structure/B3016724.png)
![3-hexyl-1-[2-(1H-indol-3-yl)ethyl]-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}-2(1H)-pyridinone](/img/structure/B3016726.png)
![2-Chloro-6-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B3016729.png)